

5-Chloro-4-fluoro-1H-indole-2-carboxylic acid

CAS number

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Compound of Interest

Compound Name: 5-Chloro-4-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B069273

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A comprehensive technical guide for researchers, scientists, and drug development professionals on **5-Chloro-4-fluoro-1H-indole-2-carboxylic acid**.

Core Compound Overview

5-Chloro-4-fluoro-1H-indole-2-carboxylic acid is a halogenated indole derivative that serves as a crucial building block in the synthesis of various biologically active molecules. Its structural features make it a valuable intermediate in medicinal chemistry, particularly in the development of antiviral and anticancer agents.^{[1][2]} The presence of both chloro and fluoro substituents on the indole ring influences the compound's electronic properties and metabolic stability, making it a desirable scaffold for drug design.^{[3][4]}

Chemical and Physical Properties

The key physicochemical properties of **5-Chloro-4-fluoro-1H-indole-2-carboxylic acid** are summarized in the table below.

Property	Value	Source
CAS Number	186446-26-4	[5][6]
Molecular Formula	C ₉ H ₅ ClFNO ₂	[7][8]
Molecular Weight	213.59 g/mol	[7]
Appearance	White powder	[7]
Purity	≥98.0%	[7]
Density	1.635 ± 0.06 g/cm ³ (20 °C)	[6][7]
Boiling Point	455.4°C at 760 mmHg	[7]
Flash Point	229.2°C	[7]
Solubility	Very slightly soluble in water (0.17 g/L at 25 °C)	[6]

Synthesis and Experimental Protocols

A robust five-step synthetic route for the preparation of **5-Chloro-4-fluoro-1H-indole-2-carboxylic acid** and its methyl ester has been developed, starting from the commercially available 4-chloro-3-fluoroaniline.[1][9] This method avoids the use of hazardous reagents like diazonium and azido species and prevents the formation of regioisomeric byproducts.[1][9]

Experimental Protocol: Five-Step Synthesis

This protocol is adapted from a reported robust synthesis of the methyl ester, where the carboxylic acid is a key intermediate.[1][9]

Step 1: Boc Protection of 4-chloro-3-fluoroaniline

- **Reaction:** 4-chloro-3-fluoroaniline is treated with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like tetrahydrofuran (THF) to protect the aniline nitrogen.
- **Procedure:** To a solution of 4-chloro-3-fluoroaniline in THF, add Boc₂O and a base such as triethylamine. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The protected product is then isolated by extraction and purified.

Step 2: Regioselective Iodination

- **Reaction:** The Boc-protected aniline undergoes regioselective iodination at the C-2 position.
- **Procedure:** The substrate is dissolved in a suitable solvent, and an iodinating agent like N-iodosuccinimide (NIS) is added. The reaction is carried out under controlled temperature to ensure high regioselectivity.

Step 3: Boc Deprotection

- **Reaction:** The Boc protecting group is removed to yield the free ortho-iodoaniline.
- **Procedure:** The protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a solvent like dichloromethane (DCM). The reaction is typically fast and proceeds at room temperature.

Step 4: Enamine Formation and Palladium-Catalyzed Cyclization

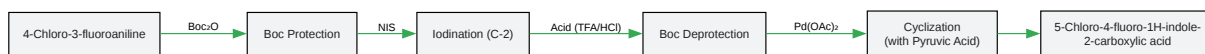
- **Reaction:** The resulting o-iodoaniline reacts with pyruvic acid in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to form an enamine, which then undergoes an intramolecular palladium-catalyzed cross-coupling reaction to form the indole ring.^[3]
- **Procedure:** The o-iodoaniline is mixed with pyruvic acid and DABCO. A palladium catalyst, such as palladium acetate, is added, and the mixture is heated to around 100-105°C for several hours to facilitate the cyclization.^[3]

Step 5: Isolation of **5-Chloro-4-fluoro-1H-indole-2-carboxylic acid**

- **Procedure:** After the cyclization is complete, the reaction mixture is cooled and acidified to precipitate the product. The solid **5-Chloro-4-fluoro-1H-indole-2-carboxylic acid** is collected by filtration, washed, and dried. This intermediate can be used directly or esterified to its corresponding esters, such as the methyl or ethyl ester.^{[1][9]}

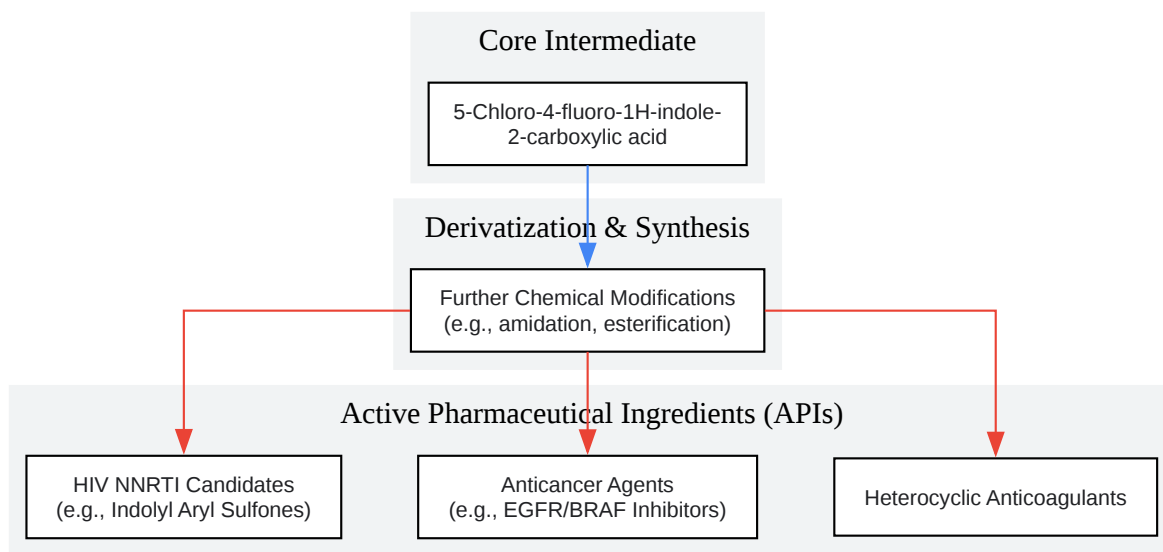
Visualizations: Synthesis Workflow and Application

The following diagrams illustrate the synthetic pathway and the role of this compound in drug discovery.



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Caption: Synthetic workflow for **5-Chloro-4-fluoro-1H-indole-2-carboxylic acid**.



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